Bdp FL-peg4-(4E)-tco

Descripción general

Descripción

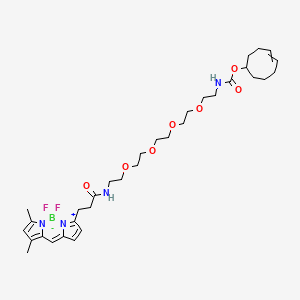

“Bdp FL-peg4-(4E)-tco” is also known as BDP FL-PEG4-amine . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Synthesis Analysis

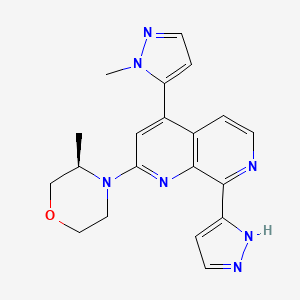

BDP FL-PEG4-amine is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular weight of BDP FL-PEG4-amine is 510.38 . The molecular formula is C24H37BF2N4O5 .Chemical Reactions Analysis

PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis

The molecular weight of BDP FL-PEG4-amine is 510.38 . The molecular formula is C24H37BF2N4O5 .Aplicaciones Científicas De Investigación

Nanoparticle Synthesis and Drug Delivery

Beclomethasone dipropionate (BDP), a component related to Bdp FL-peg4-(4E)-tco, has been studied for its use in nanoparticle synthesis and drug delivery systems. A notable application is in the creation of nanoparticles for enhanced drug delivery and absorption. For example, Yuan Pu et al. (2017) reported a green process for synthesizing BDP nanoparticles using subcritical water and cold water as solvent and anti-solvent, respectively, to improve oral bioavailability in the management of ulcerative colitis (Pu et al., 2017). Similarly, E. F. Craparo et al. (2011) developed a novel drug delivery system for BDP through self-assembly of a pegylated phospholipid-polyaminoacid conjugate, demonstrating potential for delivering hydrophobic drugs in the treatment of pulmonary diseases (Craparo et al., 2011).

Photodynamic Therapy and Imaging

Another application area is in photodynamic therapy (PDT) and imaging. For instance, Z. Ruan et al. (2018) synthesized a BODIPY derivative, related to this compound, for use in imaging-guided PDT. This macro-photosensitizer showed superior cellular uptake ability, high efficiency of imaging, and effective PDT therapy in vitro and in vivo (Ruan et al., 2018). Additionally, Z. Ruan et al. (2019) also developed redox-responsive polymeric nanoparticles as a prodrug-like pro-photosensitizer for enhanced NIR imaging-guided PDT, demonstrating improved therapy efficiency (Ruan et al., 2019).

Bioorthogonal Chemistry and Molecular Imaging

Maha K. Rahim et al. (2015) explored the use of trans-cyclooctene (TCO), a component related to this compound, in bioorthogonal chemistry. They found that introducing TCO via hydrophilic poly(ethylene glycol) (PEG) linkers can fully preserve reactivity, enhancing the functionality in molecular imaging and cell-based diagnostics (Rahim et al., 2015).

Mecanismo De Acción

- The goal is to selectively degrade the target protein via the intracellular ubiquitin-proteasome system .

- Downstream effects vary based on the context of the target protein and its role in cellular processes .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propiedades

IUPAC Name |

cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49BF2N4O7/c1-26-24-27(2)39-31(26)25-29-11-10-28(40(29)34(39,35)36)12-13-32(41)37-14-16-43-18-20-45-22-23-46-21-19-44-17-15-38-33(42)47-30-8-6-4-3-5-7-9-30/h3-4,10-11,24-25,30H,5-9,12-23H2,1-2H3,(H,37,41)(H,38,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISJDIFFUFNJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCOCCOCCOCCOCCNC(=O)OC4CCCC=CCC4)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49BF2N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1-Aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B605920.png)

![Benzamide, N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-](/img/structure/B605921.png)

![2-[3,5-Difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol](/img/structure/B605927.png)